
5-Azidouridine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-Azidouridine is characterized by a molecular weight of 285.21 g/mol . The exact mass and monoisotopic mass are 285.07093309 g/mol . The molecular formula is C9H11N5O6 .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 285.21 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 . It also has a topological polar surface area of 134 Ų and a heavy atom count of 20 .Wissenschaftliche Forschungsanwendungen
Prodrug Design and Anti-HIV Activity
5-Azidouridine, structurally similar to zidovudine (AZT), has been explored in the context of designing prodrugs to enhance anti-HIV activity. Prodrugs are compounds that undergo metabolic conversion to become an active pharmacological agent. Research has focused on the development of 5'-O-substituted prodrugs of AZT, aiming to improve AZT's anti-HIV activity, enhance blood-brain barrier penetration, modify pharmacokinetic properties, and improve drug delivery for specific targeting or drug localization (Parang et al., 2000).
DNA Methylation Inhibition and Cancer Therapy
This compound and its analogs, such as 5-azacytidine and 5-aza-2′-deoxycytidine (Decitabine), have been studied for their ability to inhibit DNA methylation. This property is significant for cancer therapy, particularly in the treatment of acute myelogenous leukemia. These compounds are incorporated into DNA, where they inhibit DNA methylation, leading to the activation of previously silenced genes. This mechanism is critical in epigenetic cancer therapy (Christman, 2002).
Antiviral Applications Beyond HIV
This compound derivatives have been evaluated for their potential in treating hepatitis C virus (HCV) infections. Through the application of phosphoramidate ProTide technology, researchers have attempted to deliver 4'-azidouridine monophosphate to HCV replicon cells, demonstrating sub-micromolar inhibition of HCV in cell culture without detectable cytotoxicity. This suggests a pathway for generating novel antiviral agents against HCV infection (Perrone et al., 2007).
Pharmacokinetic and Pharmacodynamic Analysis
In-depth pharmacokinetic and pharmacodynamic analyses of this compound derivatives have been conducted to design optimal dosing schedules for cancer therapy. These studies focus on determining the appropriate therapeutic drug levels required to effectively target cancer stem cells in various anatomical compartments, thereby enhancing the efficacy of the drug in treating malignancies like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) (Karahoca & Momparler, 2013).
Novel Synthesis Approaches
Research has also been directed towards novel synthesis approaches of this compound derivatives, aiming to enhance their uptake by HIV-1 infected cells and improve their anti-HIV activity. Innovations in chemical synthesis have led to the development of prodrugs with increased potency and reduced cytotoxicity, potentially offering better clinical potential for the treatment of AIDS (Vlieghe et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
5-Azidouridine is a chemical analogue of the cytosine nucleoside present in DNA and RNA . The primary target of this compound is DNA methyltransferase , an enzyme that plays a crucial role in the methylation of DNA . This methylation is a key process in gene expression, cellular differentiation, and maintaining genomic stability.
Mode of Action
This compound exerts its effects through two main mechanisms. At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA . This hypomethylation can alter gene expression and disrupt the normal function of cells. At high doses, this compound incorporates itself into RNA and DNA, inducing cytotoxicity . This incorporation disrupts RNA metabolism and inhibits protein and DNA synthesis .
Biochemical Pathways
The incorporation of this compound into RNA and DNA disrupts the normal biochemical pathways of these molecules. This disruption can lead to changes in gene expression and the function of proteins synthesized from the affected RNA . The specific pathways affected can vary depending on the cell type and the specific genes that are hypomethylated.
Result of Action
The result of this compound’s action is a disruption in normal cellular processes, including RNA metabolism and protein synthesis . This disruption can lead to cell death, particularly in cancer cells that have aberrant DNA methylation patterns . Therefore, this compound has potential as an anti-neoplastic agent.
Eigenschaften
IUPAC Name |
5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPROYOABONMOS-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609998 | |
| Record name | 5-Azidouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355028-82-8 | |
| Record name | 5-Azidouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-azidouridine interact with its target proteins, and what are the downstream effects?
A1: this compound is a photoaffinity label. This means it binds to its target protein and, upon exposure to UV light, forms a stable covalent bond. [, , ] This covalent attachment allows researchers to identify the binding site of the nucleotide within the target protein. For example, this compound diphosphate-glucose (5-N3UDP-Glc) was used to identify the UDP-glucose binding domain in sucrose-phosphate synthase (SPS). [, ] The covalent binding of the photoaffinity label allowed the isolation and identification of the specific peptide region within SPS responsible for binding UDP-glucose. []
Q2: What is the structural characterization of this compound and its derivatives?
A2: this compound is a uridine analog where the 5-position hydrogen is replaced by an azido group (-N3). While the exact molecular formula and weight depend on the specific derivative, a common example is this compound triphosphate (5-N3UTP). [] Spectroscopic data, such as UV-Vis absorbance and fluorescence, can be used to characterize these compounds and monitor their interactions with proteins.
Q3: Can you provide an example of how this compound derivatives have been used to study specific enzymes?
A3: Researchers successfully employed a this compound derivative to investigate a nucleolar endoribonuclease involved in ribosomal RNA processing. [] They incorporated this compound into an RNA transcript containing the enzyme's target site. Upon UV irradiation, the this compound formed a covalent bond with the enzyme, allowing the researchers to isolate and identify the enzyme through techniques like SDS-PAGE and UV cross-linking. []
Q4: What are the advantages of using this compound derivatives as photoaffinity probes compared to other methods?
A4: this compound offers several advantages as a photoaffinity label. First, its structure closely resembles natural nucleotides, enabling it to bind specifically to nucleotide-binding sites. Second, the photoactivation step provides precise temporal control over covalent bond formation. Finally, the azido group exhibits high reactivity upon UV irradiation, leading to efficient cross-linking with the target protein. These characteristics make this compound derivatives valuable tools for studying nucleotide-binding proteins and their functions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)
![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)
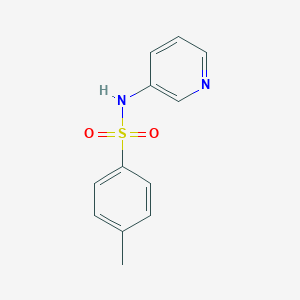
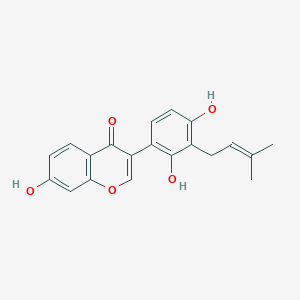
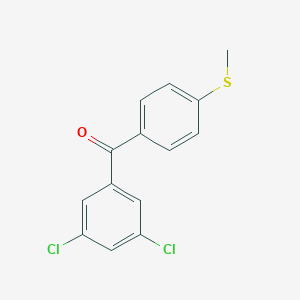
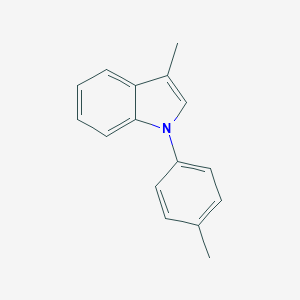

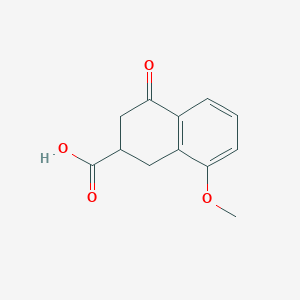
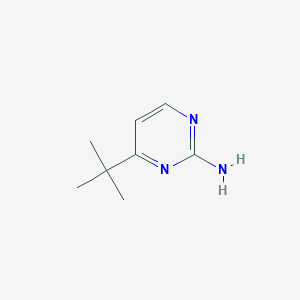
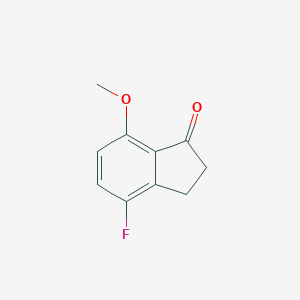
![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)